![molecular formula C22H18BrN3O4S2 B2675743 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1787905-99-0](/img/structure/B2675743.png)
2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
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Description
The compound “2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide” is a chemical compound with the linear formula C26H25BrN4O2S2 . It has a molecular weight of 569.547 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its linear formula C26H25BrN4O2S2 . It contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 328–330 °C . It has an IR (KBr) of 3,375, 3,100 (2NH), 1,701 (C=O) . Its 1 H NMR (DMSO- d 6) is δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D 2 O-exchangeable) . Its 13 C NMR (DMSO- d 6) is δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .Scientific Research Applications
- The compound’s structure suggests potential kinase inhibitory activity. Researchers have explored its effects on specific kinases, such as Threonine Tyrosine Kinase (TTK) . Investigating its selectivity and bioavailability could lead to novel kinase inhibitors for therapeutic purposes.
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including this compound, have been identified as a new class of ROCK inhibitors . ROCK inhibitors play a crucial role in modulating cellular processes related to cell motility, cytoskeletal dynamics, and tissue remodeling.
- Thieno[3,4-d]pyrimidin-4(3H)-thione, a close analog of this compound, efficiently generates singlet oxygen in the triplet state . PDT relies on singlet oxygen production to selectively destroy cancer cells, making this compound a potential candidate for PDT-based treatments.
- Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals . Its scarcity and distinct structure make it valuable for exploring uncharted chemical space.
Kinase Inhibition
ROCK (Rho-Associated Protein Kinase) Inhibition
Photodynamic Therapy (PDT)
Rare and Unique Chemical Collection
properties
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O4S2/c1-29-17-8-5-14(11-18(17)30-2)24-19(27)12-32-22-25-16-9-10-31-20(16)21(28)26(22)15-6-3-13(23)4-7-15/h3-11H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEFCTZNSQYRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide |
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